

# A Comprehensive Technical Guide to 4-(1H-pyrazol-4-yl)pyridine

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## Compound of Interest

Compound Name: 4-(1H-pyrazol-4-yl)pyridine

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## Abstract

This technical guide provides a detailed overview of **4-(1H-pyrazol-4-yl)pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document outlines the compound's fundamental properties, including its IUPAC name and CAS number, and delves into its synthesis, primarily through Suzuki-Miyaura coupling. Furthermore, it explores the crucial role of the **4-(1H-pyrazol-4-yl)pyridine** scaffold as a core structural motif in the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

## Compound Identification

The compound of focus is unequivocally identified by the following nomenclature and registry number:

Identifier	Value
IUPAC Name	4-(1H-pyrazol-4-yl)pyridine
CAS Number	19959-71-8[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub>
Molecular Weight	145.16 g/mol [2]

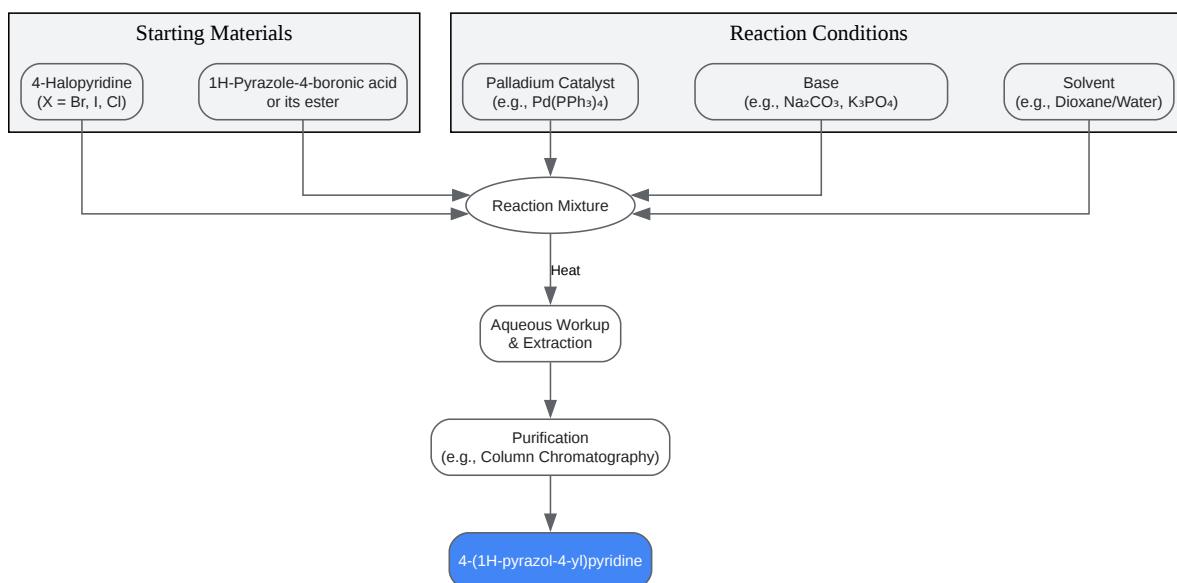
## Synthesis and Experimental Protocols

The synthesis of **4-(1H-pyrazol-4-yl)pyridine** and its derivatives is most commonly achieved via a palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura reaction. This method facilitates the formation of a carbon-carbon bond between a pyridine ring and a pyrazole ring.

## General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing biaryl compounds, including heteroaromatic structures like **4-(1H-pyrazol-4-yl)pyridine**. The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.

A general workflow for the synthesis of **4-(1H-pyrazol-4-yl)pyridine** via Suzuki-Miyaura coupling is depicted below.



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**Figure 1:** General workflow for the synthesis of **4-(1H-pyrazol-4-yl)pyridine**.

## Illustrative Experimental Protocol

While a specific protocol for the parent compound is not readily available in the cited literature, a representative procedure for a similar Suzuki-Miyaura coupling of an unprotected nitrogen-rich heterocycle is provided for illustrative purposes. The conditions can be adapted for the synthesis of **4-(1H-pyrazol-4-yl)pyridine**.

### Materials:

- 4-Bromopyridine hydrochloride
- 1H-Pyrazole-4-boronic acid pinacol ester

- Palladium catalyst (e.g., XPhos-derived precatalyst P1, 6-7 mol%)[3]
- Potassium phosphate ( $K_3PO_4$ , 2.00 mmol)[3]
- Dioxane (4 mL)[3]
- Water (1 mL)[3]

#### Procedure:

- To a reaction vessel, add 4-bromopyridine hydrochloride (1.00 mmol), 1H-pyrazole-4-boronic acid pinacol ester (2.00 mmol), the palladium catalyst, and potassium phosphate.[3]
- The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
- Add dioxane and water to the reaction mixture.[3]
- Heat the reaction mixture to 100 °C and stir for 24 hours.[3]
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired **4-(1H-pyrazol-4-yl)pyridine**.

## Role in Drug Discovery and Development

The **4-(1H-pyrazol-4-yl)pyridine** scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolyl-pyridine core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase.

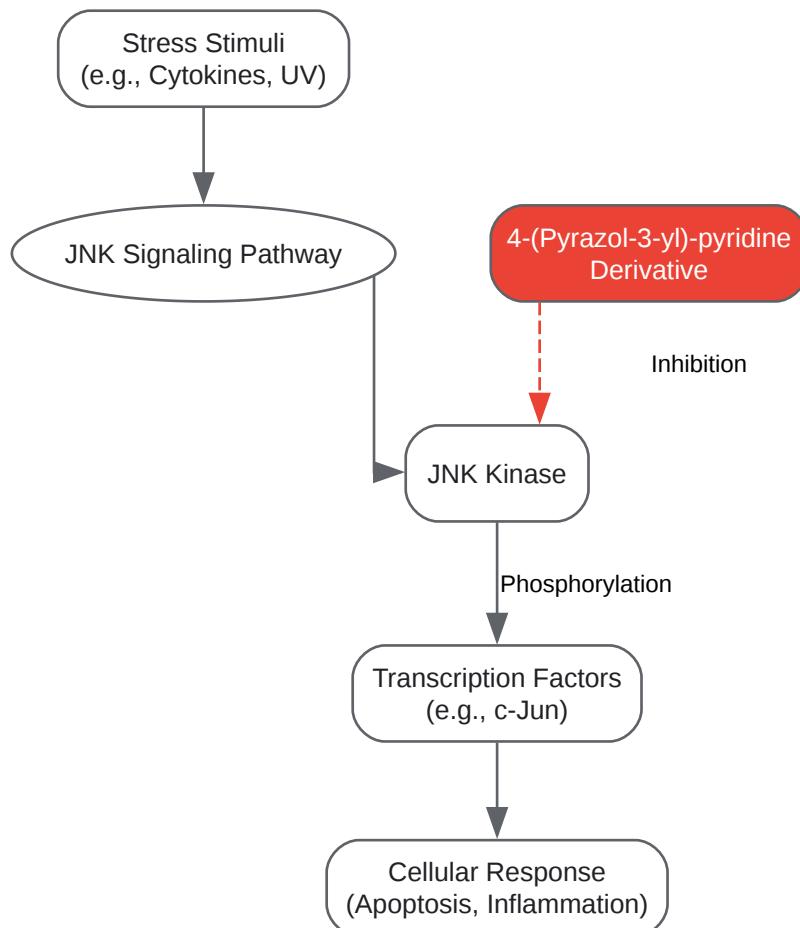
## Target Kinases and Therapeutic Areas

Derivatives of **4-(1H-pyrazol-4-yl)pyridine** have been investigated as inhibitors of a range of kinases, highlighting the versatility of this scaffold.

Target Kinase Family	Therapeutic Area	Reference
Cyclin-Dependent Kinases (CDKs)	Cancer	[4]
c-Jun N-terminal Kinases (JNKs)	Inflammatory Diseases, Neurodegenerative Diseases	[5]
FMS-like Tyrosine Kinase 3 (FLT3)	Acute Myeloid Leukemia (AML)	[6]
TANK-Binding Kinase 1 (TBK1)	Autoimmune Diseases, Cancer	[7]
PIM-1 Kinase	Cancer	[8]

## Signaling Pathway Context

The development of kinase inhibitors based on the **4-(1H-pyrazol-4-yl)pyridine** scaffold aims to modulate specific signaling pathways that are aberrantly activated in disease states. For instance, inhibitors targeting kinases like JNK are designed to interfere with stress-activated protein kinase pathways.

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